![molecular formula C15H16N2O5 B5000730 N'-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B5000730.png)
N'-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE
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Overview
Description
N’-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and furan-2-carboxaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with ethylenediamine under acidic or basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N’-(2,5-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE: Similar structure with a thiophene ring instead of a furan ring.
N’-(2,5-DIMETHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
N’-(2,5-DIMETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to the presence of both 2,5-dimethoxyphenyl and furan-2-yl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-20-10-5-6-13(21-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPRYKWUVWHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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